molecular formula C9H18O2 B6264181 3,4,4-trimethylhexanoic acid CAS No. 874007-73-5

3,4,4-trimethylhexanoic acid

Cat. No.: B6264181
CAS No.: 874007-73-5
M. Wt: 158.24 g/mol
InChI Key: WIXZIVKKZIBQKF-UHFFFAOYSA-N
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Description

3,4,4-Trimethylhexanoic acid is a branched-chain carboxylic acid with the molecular formula C9H18O2. It is a derivative of hexanoic acid, characterized by the presence of three methyl groups at the 3rd and 4th positions of the hexane chain. This compound is known for its applications in various fields, including industrial, medical, and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,4-Trimethylhexanoic acid can be synthesized through several methods, including the oxidation of corresponding alcohols or aldehydes. One common method involves the hydroformylation of isobutene followed by hydrogenation and oxidation. The reaction conditions typically involve the use of catalysts such as rhodium or cobalt complexes, high pressure, and elevated temperatures.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of 3,4,4-trimethylhexanol using oxidizing agents like potassium permanganate or chromium trioxide. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form 3,4,4-trimethylhexanol using reducing agents like lithium aluminum hydride.

    Substitution: The carboxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride for converting the carboxyl group to acyl chloride, followed by reactions with nucleophiles.

Major Products:

    Oxidation: 3,4,4-Trimethylhexanone, 3,4,4-trimethylhexanal.

    Reduction: 3,4,4-Trimethylhexanol.

    Substitution: Various acyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,4-Trimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of lubricants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3,4,4-trimethylhexanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can donate protons and participate in acid-base reactions. It can also form esters and amides through reactions with alcohols and amines, respectively. These interactions can influence various biochemical pathways and cellular functions.

Comparison with Similar Compounds

    3,5,5-Trimethylhexanoic acid: Another branched-chain carboxylic acid with similar properties but different methyl group positions.

    2-Ethylhexanoic acid: A structurally related compound with applications in similar fields.

Uniqueness: 3,4,4-Trimethylhexanoic acid is unique due to its specific branching pattern, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different physical and chemical properties compared to other similar compounds.

Properties

CAS No.

874007-73-5

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

3,4,4-trimethylhexanoic acid

InChI

InChI=1S/C9H18O2/c1-5-9(3,4)7(2)6-8(10)11/h7H,5-6H2,1-4H3,(H,10,11)

InChI Key

WIXZIVKKZIBQKF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C(C)CC(=O)O

Purity

95

Origin of Product

United States

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